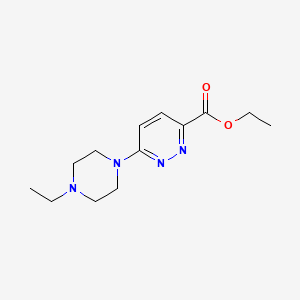

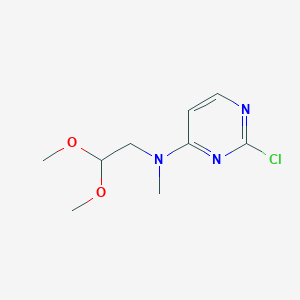

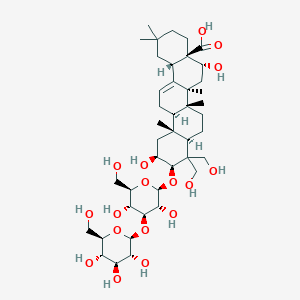

![molecular formula C20H20ClN3OS2 B1493408 PyridiniuM, 2-[[3-ethyl-5-(3-Methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]Methyl]-1-Methyl-, chloride (1:1) CAS No. 409086-68-6](/img/structure/B1493408.png)

PyridiniuM, 2-[[3-ethyl-5-(3-Methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]Methyl]-1-Methyl-, chloride (1:1)

Vue d'ensemble

Description

Pyridinium salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . Pyridine is a privileged nucleus among heterocycles; its compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .

Synthesis Analysis

Pyridinium salts have been synthesized through various routes . For instance, Arthur Hantzsch synthesized pyridine compounds by a multicomponent reaction, starting from a β-ketoester, an aldehyde, and ammonia . Other methods include acylation of aminomethylthiazole with the corresponding acid anhydride or acyl chloride, followed by cyclization with POCl3 .Molecular Structure Analysis

The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry . This geometry determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .Chemical Reactions Analysis

Pyridinium salts have shown a wide range of reactivity . The reactivity of these salts can be influenced by the presence of other functional groups in the molecule .Physical And Chemical Properties Analysis

Pyridinium salts are known for their diverse physical and chemical properties . An important role of pyridine in medicinal chemistry is to improve water solubility due to its poor basicity .Applications De Recherche Scientifique

Antimicrobial Agent Development

Pyridinium compounds have been extensively studied for their antimicrobial properties. The structural framework of pyridinium allows for the synthesis of derivatives that can act as potent antimicrobial agents. These compounds can inhibit the growth of various bacterial strains, including E. coli , B. mycoides , and C. albicans . The ability to tailor the pyridinium structure for specific microbial targets makes it a valuable tool in developing new antibiotics, especially in the face of rising microbial resistance.

Organic Synthesis and Catalysis

The benzylic position of pyridinium compounds is reactive, allowing for various organic transformations. This reactivity can be harnessed in catalysis and synthetic organic chemistry for constructing complex molecules. For instance, pyridinium can undergo free radical reactions, nucleophilic substitutions, and serve as intermediates in the synthesis of more complex heterocyclic compounds .

Pharmaceutical Drug Design

Pyridinium derivatives are key structures in many pharmaceutical drugs. Their versatility and biological activity make them suitable candidates for drug design and development. The pyridinium moiety is present in drugs that exhibit a wide range of pharmacological activities, including antibacterial properties as seen in drugs like Sulfapyridine .

Mécanisme D'action

The mechanism of action of pyridinium compounds is often related to their interaction with specific proteins . This interaction is determined by the geometry of the molecule, which is influenced by the presence of the pyridine nucleus and other heterocycles, as well as the type of linker and organic groups present .

Safety and Hazards

While specific safety and hazards information for the compound you mentioned is not available, it’s important to handle all chemical compounds with care. For instance, one should avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Orientations Futures

Pyridinium salts and related compounds continue to be a subject of research due to their diverse applications and potential therapeutic properties . Future research may focus on developing new synthetic routes, exploring their reactivity, and investigating their potential applications in various fields .

Propriétés

IUPAC Name |

3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N3OS2.ClH/c1-4-23-17(13-14-9-7-8-12-21(14)2)26-18(19(23)24)20-22(3)15-10-5-6-11-16(15)25-20;/h5-13H,4H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQDCNWQIQWINZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC2=CC=CC=[N+]2C)SC(=C3N(C4=CC=CC=C4S3)C)C1=O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PyridiniuM, 2-[[3-ethyl-5-(3-Methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]Methyl]-1-Methyl-, chloride (1:1) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

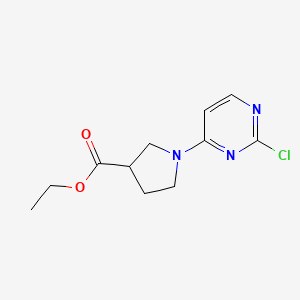

![Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylate](/img/structure/B1493333.png)

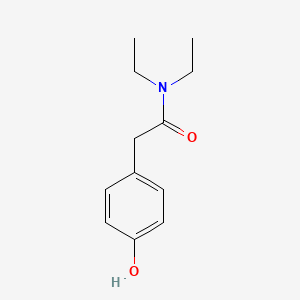

![(E,6R)-6-[(3S,10S,13R,14R,17R)-3-Hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enal](/img/structure/B1493345.png)

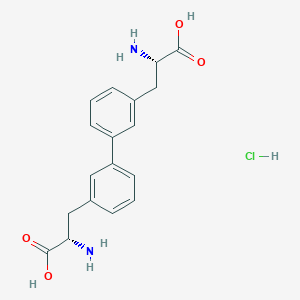

![7-(Pyridin-3-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1493356.png)

![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-alanine](/img/structure/B1493362.png)